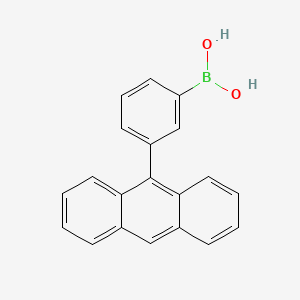
3-(9-Anthryl)phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Anthracen-9-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl ring that is further bonded to a boronic acid group. The presence of the anthracene unit imparts unique photophysical properties to the compound, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Anthracen-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For instance, the reaction between 3-bromoanthracene and phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate can yield (3-(Anthracen-9-yl)phenyl)boronic acid .
Industrial Production Methods
Industrial production of boronic acids, including (3-(Anthracen-9-yl)phenyl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(Anthracen-9-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in substitution reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Various reduced forms depending on the specific conditions
Substitution: New carbon-carbon bonded products, such as biaryl compounds
Scientific Research Applications
(3-(Anthracen-9-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the labeling and detection of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (3-(Anthracen-9-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the compound can bind to specific targets and produce a detectable signal. The anthracene moiety enhances the compound’s photophysical properties, making it suitable for use in fluorescence-based assays .
Comparison with Similar Compounds
Similar Compounds
- 9-Anthraceneboronic acid
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
(3-(Anthracen-9-yl)phenyl)boronic acid is unique due to the combination of the anthracene moiety and the boronic acid group. This combination imparts both strong photophysical properties and versatile reactivity, making it suitable for a wide range of applications in sensing, material science, and organic synthesis .
Properties
Molecular Formula |
C20H15BO2 |
|---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
(3-anthracen-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)17-9-5-8-16(13-17)20-18-10-3-1-6-14(18)12-15-7-2-4-11-19(15)20/h1-13,22-23H |
InChI Key |
HDVZWAAQDOINLQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


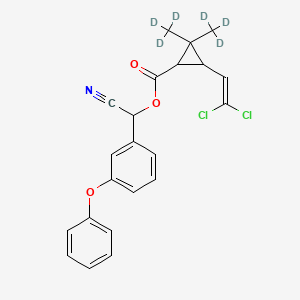
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
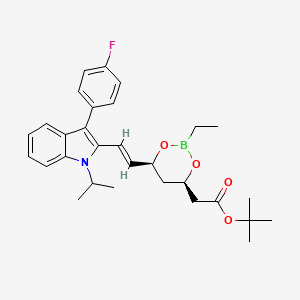
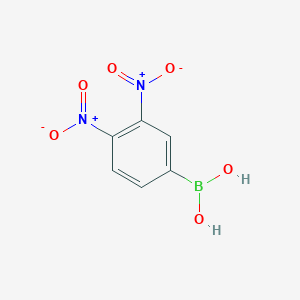
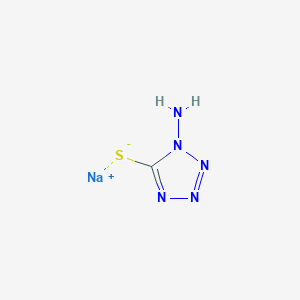
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
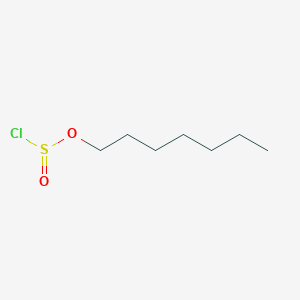
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
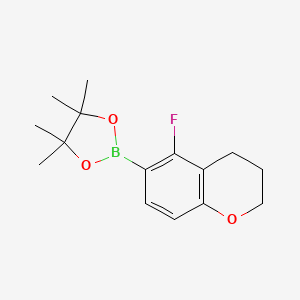
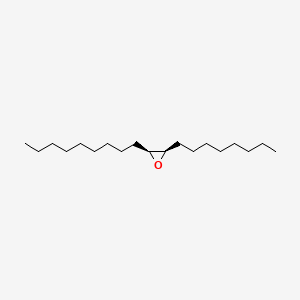
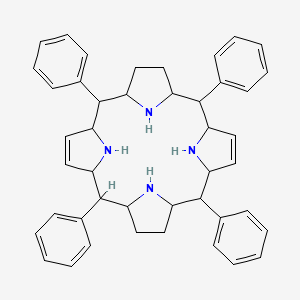
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
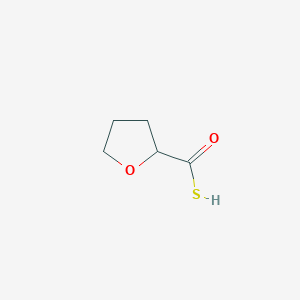
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
